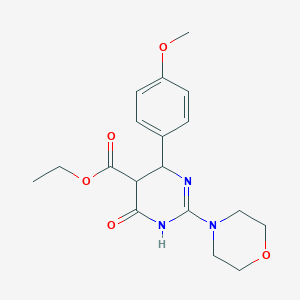
Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This step involves the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxyl group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate can be compared with other similar compounds, such as:
4-Benzoylmorpholine: Similar structure but lacks the pyrimidine ring.
Ethyl 4-morpholinyl(phenyl)acetate: Similar functional groups but different overall structure.
Biological Activity
Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H22N4O4
- Molecular Weight : 358.39 g/mol
- CAS Number : 503614-56-0
The compound features a pyrimidine core substituted with a methoxyphenyl group and a morpholine moiety, which may contribute to its biological activity.
Pharmacological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanisms typically involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
-
Antimicrobial Properties :
- Some derivatives have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the methoxy group is believed to enhance lipophilicity, aiding in membrane penetration and increasing antibacterial efficacy.
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a potential role in treating inflammatory diseases.
The biological activity of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Signal Transduction Pathways : It can interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Anticancer Efficacy :
- Antimicrobial Assessment :
- Anti-inflammatory Research :
Table 1: Biological Activities of Ethyl 4-(4-(methyloxy)phenyl)-2-(4-morpholinyl)-6-oxo
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group | Enhances lipophilicity and activity |
| Morpholine Moiety | Increases binding affinity |
| Pyrimidine Core | Essential for biological activity |
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H23N3O5/c1-3-26-17(23)14-15(12-4-6-13(24-2)7-5-12)19-18(20-16(14)22)21-8-10-25-11-9-21/h4-7,14-15H,3,8-11H2,1-2H3,(H,19,20,22) |
InChI Key |
SGMFRXDIRHVRFL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















